molecular formula C18H16FNO B5769419 (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B5769419
M. Wt: 281.3 g/mol
InChI Key: NMKPJBQCDRCXCE-FMIVXFBMSA-N
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Description

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system fused with a fluorophenyl group and a propenone moiety

Properties

IUPAC Name

(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c19-16-10-7-14(8-11-16)9-12-18(21)20-13-3-5-15-4-1-2-6-17(15)20/h1-2,4,6-12H,3,5,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKPJBQCDRCXCE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 3,4-dihydroquinoline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a saturated ketone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Saturated ketone derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
  • (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-BROMOPHENYL)-2-PROPEN-1-ONE
  • (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

The presence of the fluorophenyl group in (E)-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

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